Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate
Overview
Description
The compound “Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate” is an ester based on its name. Esters are commonly known for their sweet smell and are often used in perfumes. They are derived from carboxylic acids and alcohols .
Synthesis Analysis
The synthesis of such a compound would likely involve a reaction between an alcohol and a carboxylic acid, in this case, ethyl alcohol and 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyric acid . The exact conditions and catalysts needed would depend on the specific properties of the reactants.Molecular Structure Analysis
The molecular structure of this compound would likely include a carbonyl group (C=O) due to the presence of the ester functional group. The “4,4,4-trifluoro” indicates the presence of three fluorine atoms attached to the same carbon atom .Chemical Reactions Analysis
Esters can undergo a variety of reactions, including hydrolysis, reduction, and the Claisen condensation . The exact reactions that this specific compound would undergo would depend on the conditions and the other compounds present.Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of the ester group in this compound would likely make it polar and potentially capable of participating in hydrogen bonding .Scientific Research Applications
Versatile Intermediate for Synthesis
Ethyl 2-diazo-4,4,4-trifluoro-3-oxobutanoate, a derivative of Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate, is a highly versatile intermediate. It is used in the synthesis of various trifluoromethyl heterocycles, such as trifluoromethyl-oxazoles, -thiazoles, -imidazoles, -1,2,4-triazines, and -pyridines. These are achieved through rhodium(II) or copper(II) catalyzed carbene X-H insertion reactions (Honey et al., 2012).
Biological Activity in Heterocycles Synthesis
This compound is a trifunctional reagent instrumental in introducing a three-carbon moiety to amine-substrates. Its reaction with hydrazines leads to the synthesis of biologically active compounds against bacteria, filamentous fungi, and tumor cells (Černuchová et al., 2005).
Development of Pyrazine Derivatives
The compound is used in synthesizing Ethyl 3-(Trifluoromethyl)pyrazine-2-carboxylate. This involves a process where it is treated with phosphites, ethylenediamine, and carboxylic acid, leading to various intermediates and ultimately to pyrazine derivatives (Zaragoza & Gantenbein, 2017).
Formation of Pyran-5-Carboxylate Derivatives
Ethoxymethylene derivatives of diethyl pent-2-enedioates, related to this compound, are formylated to produce 2-oxo-2H-pyran-5-carboxylate derivatives. This demonstrates its utility in synthesizing complex organic structures (Kvitu, 1990).
Ultrasound-Assisted Synthesis
This compound facilitates the ultrasound-assisted synthesis of pyrazole-4-carboxylates. This process involves regio-selective cyclisation in ethanol solvent under ultrasonic irradiation (Prabakaran et al., 2012).
Mechanism of Action
Target of Action
Many organic compounds like “Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutyrate” are used as reagents in organic synthesis . They can react with various N-, C-, O-, mono- and dinucleophiles . The high reactivity of such derivatives is employed in the construction of enaminoketone, arene, and heterocycle frameworks .
Mode of Action
The mode of action of such compounds often involves reactions with various nucleophiles. For example, under condensation of ethyl 4,4,4-trifluoroacetoacetate 1 with CH(OEt) 3, the formation of diethyl 2-ethoxy-6-CF 3-2H-pyran-3,5-dicarboxylate 3 as a by-product takes place .
Biochemical Pathways
For instance, fluorinated β-ketoesters are highly reactive CH-acids which form 2-ethoxymethylene derivatives in satisfactory yields .
Result of Action
The result of the action of “this compound” would depend on the specific reactions it undergoes. In general, such compounds are used as building blocks in organic synthesis, leading to the formation of various complex molecules .
Future Directions
Properties
IUPAC Name |
ethyl 2-(ethoxymethylidene)-4,4,4-trifluoro-3-oxobutanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F3O4/c1-3-15-5-6(8(14)16-4-2)7(13)9(10,11)12/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XNGGOXOLHQANRB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C(C(=O)C(F)(F)F)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11F3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601199131 | |
Record name | Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601199131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
571-55-1 | |
Record name | Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=571-55-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxobutanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601199131 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanoic acid, 2-(ethoxymethylene)-4,4,4-trifluoro-3-oxo-, ethyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.406 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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